Vinyl methacrylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32618. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

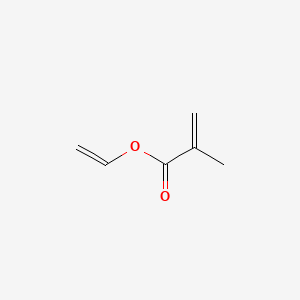

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYWKOUKJFCBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25719-55-5 | |

| Record name | Vinyl methacrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25719-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9063376 | |

| Record name | Vinyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4245-37-8 | |

| Record name | Vinyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004245378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H39GJ9HB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Methacrylate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl methacrylate (B99206) (VMA), a bifunctional monomer of significant interest in polymer chemistry and material science. This document details its chemical structure, physicochemical properties, and explores its applications, with a particular focus on its relevance to the biomedical and pharmaceutical fields. Detailed experimental protocols for its synthesis, purification, and polymerization are also provided to facilitate further research and development.

Chemical Structure and Identification

Vinyl methacrylate, with the IUPAC name 2-Propenoic acid, 2-methyl-, ethenyl ester, is a unique monomer possessing two distinct polymerizable groups: a methacrylate group and a vinyl group.[1] This dual functionality allows for a variety of polymerization strategies, leading to polymers with interesting architectures and properties. The methacrylate group is generally more reactive in radical polymerization than the vinyl group, which can be exploited to create linear polymers with pendant vinyl groups available for subsequent crosslinking or functionalization.

The chemical structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-Propenoic acid, 2-methyl-, ethenyl ester[1] |

| CAS Number | 4245-37-8[1][2] |

| Chemical Formula | C₆H₈O₂[1] |

| Molecular Weight | 112.13 g/mol [1][2] |

| SMILES | CC(=C)C(=O)OC=C[2] |

| InChI | InChI=1S/C6H8O2/c1-4-8-6(7)5(2)3/h4H,1-2H2,3H3[2] |

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor. A summary of its key physical and chemical properties is presented in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 111-112 °C[2][3] |

| Density | 0.933 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.436[2][3] |

| Flash Point | 13 °C (55.4 °F) |

| Vapor Pressure | 13.4 mmHg at 25°C[3] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethanol; less soluble in water. |

| Appearance | Colorless clear liquid[1] |

| Storage Temperature | 2-8°C[2][3] |

Experimental Protocols

Synthesis of this compound via Transesterification

A common method for the synthesis of this compound is the transesterification of a methacrylate ester with vinyl acetate (B1210297). The following protocol is a representative example.

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl methacrylate (1.0 eq), vinyl acetate (1.5 eq), palladium(II) acetate (0.01 eq) as the catalyst, and sodium bicarbonate (0.02 eq) as a base.

-

Reaction: The reaction mixture is heated to reflux at 80-90 °C under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography (GC) by analyzing the disappearance of the starting materials and the appearance of the this compound product.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The crude product is filtered to remove the catalyst and the base. The filtrate is then washed with brine to remove any water-soluble impurities.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the final product.

Purification of this compound

Commercial this compound often contains inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent premature polymerization. For certain applications, removal of these inhibitors is necessary.

Protocol:

-

Washing: The this compound is washed with a 5-10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove acidic inhibitors. This is followed by washing with deionized water until the aqueous layer is neutral.

-

Drying: The washed monomer is then dried over a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.

-

Distillation: The dried this compound is then distilled under reduced pressure to obtain the pure monomer. It is crucial to keep the temperature low during distillation to prevent polymerization. The purified monomer should be stored at a low temperature (2-8 °C) and used promptly.

Free Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound to form a linear polymer with pendant vinyl groups.

Protocol:

-

Monomer Preparation: Purified this compound is placed in a reaction vessel.

-

Initiator Addition: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Polymerization: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization. The vessel is then heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) to initiate polymerization.

-

Termination and Precipitation: The polymerization is allowed to proceed for a predetermined time to achieve the desired conversion. The reaction is then terminated by cooling the mixture and exposing it to air. The polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol (B129727) or hexane.

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

Applications in Drug Development

The unique bifunctional nature of this compound makes its polymers and copolymers highly valuable in the field of drug development. The ability to form polymers with pendant reactive vinyl groups allows for the subsequent attachment of drugs, targeting ligands, or other functional moieties.

Drug Delivery Systems

Polymers and copolymers of this compound can be designed to form various drug delivery systems, including nanoparticles, hydrogels, and micelles. These systems can encapsulate or conjugate therapeutic agents, offering advantages such as:

-

Controlled Release: The polymer matrix can be engineered to release the drug in a sustained or triggered manner. For example, pH-sensitive copolymers can be designed to release their payload in the acidic environment of tumors or endosomes.

-

Targeted Delivery: The pendant vinyl groups can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

-

Improved Solubility: Hydrophilic copolymers containing this compound can be used to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Caption: Logical workflow of drug delivery using VMA-based polymers.

Signaling Pathways in Drug Delivery

While this compound itself does not directly interact with signaling pathways, the drug delivery systems derived from its polymers can be designed to modulate cellular signaling. For instance, a nanoparticle carrying a kinase inhibitor can be targeted to cancer cells. Upon internalization and drug release, the inhibitor can block a specific signaling pathway (e.g., MAPK/ERK or PI3K/Akt pathway) that is crucial for cancer cell proliferation and survival. The design of the VMA-based polymer can influence the efficiency of drug delivery to the intracellular target and, consequently, the impact on the signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is also an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of Vinyl Methacrylate via Transesterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl methacrylate (B99206) (VMA) is a versatile bifunctional monomer crucial in the development of advanced polymers and biomaterials. Its synthesis via transesterification offers a viable and scalable route. This technical guide provides an in-depth overview of the synthesis of vinyl methacrylate through the transesterification of methyl methacrylate with vinyl acetate (B1210297). It covers the core principles of the reaction, including mechanisms, catalytic systems, and reaction conditions. Detailed experimental protocols, purification techniques, and data presentation in tabular and graphical formats are included to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable monomer possessing two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive vinyl group. This unique structure allows for a variety of polymerization strategies, leading to the formation of polymers with pendant vinyl groups that can be further functionalized. These characteristics make VMA a key building block in the synthesis of functional polymers for applications in drug delivery, dental materials, coatings, and adhesives.

While several synthetic routes to VMA exist, transesterification of a methacrylate ester with a vinyl donor, most commonly vinyl acetate, is a prominent method. This process is often favored for its use of readily available and relatively inexpensive starting materials. This guide will focus on the synthesis of this compound from methyl methacrylate and vinyl acetate, providing a comprehensive resource for its successful implementation in the laboratory.

Reaction Mechanism and Catalysis

The transesterification of methyl methacrylate with vinyl acetate is an equilibrium-driven reaction. The overall transformation involves the exchange of the methoxy (B1213986) group of methyl methacrylate with the vinyloxy group of vinyl acetate, yielding this compound and methyl acetate. However, the more common and thermodynamically favorable reaction involves the exchange of the ester groups, producing this compound and methanol (B129727). The reaction is catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism.

The equilibrium of the reaction is driven towards the product side by the removal of the low-boiling byproduct, methanol. The vinyl alcohol that is also formed as a transient intermediate readily tautomerizes to the more stable acetaldehyde, which also helps to shift the equilibrium.

Acid-Catalyzed Mechanism

Under acidic conditions, the carbonyl oxygen of the methyl methacrylate is protonated, increasing the electrophilicity of the carbonyl carbon. The vinyl acetate then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the this compound product and regenerate the acid catalyst. Strong acids like sulfuric acid and p-toluenesulfonic acid are commonly employed for this purpose.[1]

Base-Catalyzed Mechanism

In the presence of a base, the alcohol (in this case, the transient vinyl alcohol or trace water) is deprotonated to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of the methyl methacrylate, also forming a tetrahedral intermediate. The departure of the methoxide (B1231860) group, which is subsequently protonated by the alcohol, results in the formation of this compound.

Metal-Based Catalysis

A variety of metal-based catalysts have been explored for transesterification reactions, offering advantages in terms of selectivity and milder reaction conditions.

-

Palladium Catalysts: Palladium complexes, particularly those with N-containing ligands, have been shown to be effective for transvinylation reactions.[2] The mechanism is believed to involve the formation of an acetoxyethyl-palladium intermediate followed by β-hydride elimination to yield the vinyl ester.[3]

-

Ruthenium Catalysts: Ruthenium-based catalysts have also been utilized in transvinylation technology.[2]

-

Lithium Catalysts: Lithium salts, such as lithium hydroxide (B78521) and lithium carbonate, can catalyze the transesterification of methyl methacrylate.[4]

-

Tin Catalysts: Organotin compounds like dibutyl tin oxide are also known to be effective transesterification catalysts.[5]

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis of this compound via transesterification, based on common practices for similar reactions. Researchers should optimize the specific parameters for their particular setup and desired outcomes.

Materials and Equipment

-

Reactants: Methyl methacrylate (MMA), Vinyl acetate (VAc)

-

Catalyst: e.g., p-Toluenesulfonic acid, Dibutyl tin oxide, or a Palladium catalyst system.

-

Polymerization Inhibitor: e.g., Hydroquinone (B1673460) (HQ) or Monomethyl ether of hydroquinone (MEHQ)

-

Solvent (optional, for azeotropic removal): e.g., Hexane, Toluene

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a distillation head (e.g., Dean-Stark trap for azeotropic removal), a thermometer, and a heating mantle. A fractional distillation setup is required for purification.

General Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask, add methyl methacrylate, an excess of vinyl acetate (to drive the equilibrium), and a polymerization inhibitor.

-

Catalyst Addition: Introduce the chosen catalyst to the reaction mixture. The amount will depend on the specific catalyst used and should be optimized.

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling points of the reactants and solvent if used, typically in the range of 80-120°C.[6][7]

-

Byproduct Removal: Continuously remove the methanol byproduct as it forms. This is crucial for achieving a high conversion. An effective method is azeotropic distillation with a suitable solvent like hexane. The methanol-hexane azeotrope has a lower boiling point than the other components and can be collected in a distillation head.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of reactants and products.[8][9][10][11]

-

Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The work-up procedure will depend on the catalyst used. For acid catalysts, neutralization with a mild base may be necessary. For heterogeneous catalysts, simple filtration may suffice.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to separate it from unreacted starting materials, the polymerization inhibitor, and any high-boiling byproducts.[12][13][14][15][16][17]

Data Presentation

Quantitative data from various studies on related transesterification reactions are summarized below to provide a reference for expected outcomes.

Table 1: Typical Reaction Conditions for Transesterification of Methacrylates

| Parameter | Value/Range | Reference |

| Reactants | Methyl Methacrylate, Higher Alcohol | [4][18] |

| Catalyst | Lithium Hydroxide | [4] |

| p-Toluenesulfonic acid | [18] | |

| Dibutyl tin oxide | [5] | |

| Catalyst Conc. | 6 - 30 ppm (Lithium catalyst) | [4] |

| Molar Ratio | MMA : Alcohol = ~3:1 to 4:1 | [18] |

| Temperature | 80 - 140 °C | [5][7] |

| Inhibitor | Hydroquinone, MEHQ | [4][18] |

| Azeotrope Former | Hexane | [4] |

| Conversion | >95% | [1][4] |

Visualizations

Reaction Pathway

The following diagram illustrates the general acid-catalyzed transesterification mechanism for the synthesis of this compound from methyl methacrylate and vinyl acetate.

References

- 1. This compound | 4245-37-8 | Benchchem [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. surface.chem.uwm.edu [surface.chem.uwm.edu]

- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 5. Transesterification process - Patent 1241163 [data.epo.org]

- 6. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 7. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification [chem.rochester.edu]

- 13. US5028735A - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. data.epo.org [data.epo.org]

- 16. CN1023799C - Purification and preparation processes for methyl methacrylate - Google Patents [patents.google.com]

- 17. JPH08268938A - Method for separating methyl acrylate or methyl methacrylate from methanol - Google Patents [patents.google.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Acid-Catalyzed Synthesis of Vinyl Methacrylate

Introduction

Vinyl methacrylate (B99206) (VMA) is a bifunctional monomer of significant interest in advanced materials science. Its structure, featuring both a reactive methacrylate group and a pendant vinyl group, allows for the formation of linear polymers that can be subsequently cross-linked or functionalized. This capability is crucial for developing specialized materials such as functional polymers and cross-linked networks. The primary and most established method for synthesizing vinyl methacrylate is through the acid-catalyzed transesterification of methacrylic acid with a vinyl source, typically vinyl acetate (B1210297), due to the inherent instability of vinyl alcohol.[1] Alternative methods include the direct vinylation of methacrylic acid with acetylene (B1199291).[1][2] This guide provides a detailed overview of the synthesis of this compound, focusing on the common acid-catalyzed transesterification pathway, including its mechanism, experimental protocols, and relevant quantitative data.

Synthesis Pathways for this compound

The conventional synthesis of this compound relies on well-established esterification and transesterification reactions.[1]

-

Transesterification with Vinyl Acetate: This is the most common laboratory and industrial approach.[1] It involves the reaction of methacrylic acid with vinyl acetate, typically catalyzed by a strong acid like sulfuric acid, under reflux conditions. The equilibrium is driven towards the product side by removing the acetic acid byproduct.

-

Direct Vinylation with Acetylene: This method involves the direct reaction of methacrylic acid with acetylene gas, often at elevated temperature and pressure, using specific catalysts such as organometallic complexes.[2]

This guide will focus on the more prevalent transesterification route using vinyl acetate.

Reaction Mechanism: Acid-Catalyzed Transesterification

The acid-catalyzed transesterification between methacrylic acid and vinyl acetate proceeds through a series of equilibrium steps, analogous to the Fischer-Speier esterification mechanism. The strong acid catalyst protonates the carbonyl oxygen of methacrylic acid, activating it for nucleophilic attack by the oxygen atom of vinyl acetate. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of acetic acid to yield the protonated this compound. Deprotonation regenerates the acid catalyst and yields the final product.

Caption: Acid-catalyzed transesterification mechanism for this compound synthesis.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and purification of this compound. The following sections outline a general laboratory procedure for the transesterification route and an alternative vinylation method.

Protocol 1: Transesterification of Methacrylic Acid with Vinyl Acetate

This protocol is based on the common laboratory approach using a strong acid catalyst.

Materials:

-

Methacrylic acid (MAA)

-

Vinyl acetate (VA), serves as both reactant and solvent

-

Sulfuric acid (H₂SO₄), concentrated, as catalyst

-

Hydroquinone (B1673460), as polymerization inhibitor

-

10% Aqueous ammonia (B1221849) solution (for washing)

-

2% Sodium hydroxide (B78521) solution (for washing)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methacrylic acid, a molar excess of vinyl acetate (e.g., a 1:3 to 1:5 molar ratio of MAA to VA), and a small amount of hydroquinone inhibitor.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.5-2% by weight of the reactants).

-

Reaction: Heat the mixture to reflux (approximately 75-85°C) with continuous stirring. Monitor the reaction progress using techniques like GC or TLC. The reaction is typically run for several hours until the desired conversion is achieved.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Purification - Washing:

-

Wash the organic layer sequentially with a 10% aqueous ammonia solution to neutralize the sulfuric acid and remove unreacted methacrylic acid.[3] A gelatinous precipitate may form, which should be separated.[3]

-

Follow with a wash using a 2% sodium hydroxide solution and then with water or brine to remove any remaining impurities.[3]

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification - Distillation: Filter off the drying agent and purify the crude this compound by vacuum distillation to separate it from vinyl acetate, acetic acid, and any high-boiling point impurities. Collect the fraction boiling at the correct temperature and pressure (e.g., 111-112 °C at atmospheric pressure).

Protocol 2: Direct Vinylation of Methacrylic Acid with Acetylene

This protocol is based on a patented method and serves as an alternative synthesis route.[2]

Materials:

-

Methacrylic acid

-

Toluene (B28343) (solvent)

-

Decacarbonyldirhenium(0) (Re₂(CO)₁₀) catalyst

-

Acetylene gas

-

Nitrogen gas

Equipment:

-

High-pressure autoclave reactor equipped with gas inlets and a stirring mechanism

Procedure:

-

Reactor Charging: Charge the autoclave with methacrylic acid (30.0 g, 348 mmol), toluene (90 ml), and Re₂(CO)₁₀ catalyst (0.5 g, 0.77 mmol).[2]

-

Reaction Conditions: Seal the reactor and pressurize it with nitrogen to 2 bar, followed by acetylene to 18 bar.[2]

-

Reaction: Heat the mixture to 140°C and maintain these conditions with stirring for 13 hours.[2]

-

Product Analysis: After cooling and depressurizing the reactor, the product mixture can be analyzed by GC-MS to confirm the formation of this compound as the main product.[2] Further purification would typically involve distillation.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound via transesterification can be visualized as a sequential process.

Caption: General experimental workflow for this compound synthesis and purification.

Quantitative Data and Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.[1] Key parameters include temperature, catalyst concentration, and the molar ratio of reactants.

| Parameter | Condition / Value | Expected Outcome / Comment | Reference |

| Reactant Molar Ratio | 1:3 to 1:5 (MAA:Vinyl Acetate) | An excess of vinyl acetate shifts the equilibrium to favor product formation. | General Principle |

| Catalyst | Strong acids (e.g., H₂SO₄), Palladium or Ruthenium complexes | Strong acids are common for lab scale.[1] Metal catalysts are used in transvinylation processes.[4][5] | [1][4][5] |

| Catalyst Concentration | 0.5 - 2.0 wt% (for H₂SO₄) | Higher concentration can increase reaction rate but may lead to side reactions. | General Principle |

| Inhibitor | Hydroquinone, Phenothiazine | Prevents premature polymerization of methacrylate and vinyl groups. | [3][5] |

| Reaction Temperature | 75 - 120 °C | Higher temperatures increase reaction rate. Refluxing helps remove the acetic acid byproduct. | [1][6] |

| Reaction Time | 1.5 - 13 hours | Varies significantly with temperature, catalyst, and desired conversion. | [1][2] |

| Pressure | Atmospheric (Transesterification); ~20 bar (Acetylene Vinylation) | Transesterification is typically done at atmospheric pressure. Vinylation requires high pressure. | [1][2] |

Product Characterization

The final purified product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Appearance | Colorless liquid | [7] |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Boiling Point | 111-112 °C (at 1 atm) | |

| Density | 0.933 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.436 | |

| Spectroscopic Analysis | FTIR, ¹H NMR, ¹³C NMR, GC-MS | Used to confirm the chemical structure and purity by identifying characteristic functional groups and proton/carbon environments. |

References

- 1. This compound | 4245-37-8 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]

- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. prepchem.com [prepchem.com]

- 7. Methacrylic acid - Wikipedia [en.wikipedia.org]

The Duality of Reactivity: A Technical Guide to the Methacrylate and Vinyl Groups in Vinyl Methacrylate (VMA)

For Researchers, Scientists, and Drug Development Professionals

Vinyl methacrylate (B99206) (VMA) stands out as a bifunctional monomer of significant interest in advanced materials science and drug delivery systems. Its unique structure, featuring both a highly reactive methacrylate group and a less reactive vinyl group, allows for a two-stage polymerization process. This differential reactivity enables the synthesis of linear polymers with pendant reactive sites, which can be subsequently crosslinked or functionalized. This guide provides an in-depth exploration of the chemical principles governing this reactivity difference, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Principles of Differential Reactivity

The marked difference in polymerization kinetics between the methacrylate and vinyl moieties in VMA is rooted in fundamental principles of organic chemistry, primarily electronic and steric effects.

The reactivity of a vinyl-type monomer in free-radical polymerization is largely determined by the stability of the radical intermediate formed upon addition of a propagating radical. The methacrylate group possesses a methyl group and a carboxyester group attached to the double bond. The tertiary radical formed at the α-carbon of the methacrylate is stabilized by hyperconjugation from the methyl group and, more importantly, through resonance delocalization with the adjacent carbonyl group. This stabilization lowers the activation energy for propagation, making the methacrylate group significantly more susceptible to radical attack.

Conversely, the vinyl group of the ester moiety lacks this degree of stabilization. The resulting secondary radical is less stable than the tertiary radical of the methacrylate, making its formation less favorable. Consequently, radical initiators and propagating polymer chains will preferentially react with the methacrylate double bond.[1][2]

Quantitative Reactivity Data

The relative reactivity of two different monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. For a monomer like VMA, which contains two different polymerizable groups, we can conceptualize it as an intramolecular copolymerization. While specific reactivity ratios for the two groups within a single VMA molecule are not commonly cited, a well-studied analog system—the copolymerization of methyl methacrylate (MMA, M₁) with vinyl acetate (B1210297) (VAc, M₂)—provides an excellent quantitative illustration of the reactivity difference.

The reactivity ratios for this system clearly demonstrate the strong preference for methacrylate polymerization:

| Monomer System | r₁ (methacrylate) | r₂ (vinyl) | r₁ * r₂ | Temperature (°C) | Polymerization Type |

| Methyl Methacrylate (MMA) / Vinyl Acetate (VAc) | 27.9[2][3] | 0.001[2][3] | 0.0279 | 50 | Free Radical |

| Methyl Acrylate (MA) / Vinyl Esters (VEst) | 6.1[4] | 0.0087[4] | 0.053 | 50 | Free Radical |

Interpretation:

-

r₁ >> 1: The propagating radical ending in a methacrylate unit strongly prefers to add another methacrylate monomer over a vinyl monomer.

-

r₂ << 1: The propagating radical ending in a vinyl unit also prefers to add a methacrylate monomer.

This vast difference in reactivity ratios confirms that in a free-radical process, the methacrylate groups will polymerize almost exclusively in the initial stages, leaving the vinyl groups largely unreacted and pendant to the polymer backbone.[1]

Polymerization Mechanism and Kinetics

Free-radical polymerization is the most common method for leveraging the differential reactivity of VMA.[5] The process follows the canonical steps of initiation, propagation, and termination.

-

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photolytically decomposes to form primary radicals.

-

Propagation: The primary radical attacks the more reactive C=C double bond of the methacrylate group in a VMA molecule. This creates a new, stabilized tertiary radical which then propagates the chain by adding to the methacrylate group of other VMA molecules. This proceeds rapidly, forming a linear thermoplastic polymer with pendant vinyl groups.

-

Termination: The growing polymer chains are terminated through coupling or disproportionation reactions.[5]

At low monomer conversion, the reaction product is primarily a linear poly(vinyl methacrylate) where the vinyl groups remain intact. These pendant vinyl groups are crucial as they offer sites for a second stage of reaction, such as:

-

Crosslinking: Upon exposure to a second stimulus (e.g., UV light with a photoinitiator or further heating), the pendant vinyl groups can polymerize, forming a crosslinked thermoset material with enhanced mechanical strength and thermal stability.[1]

-

Post-Polymerization Modification: The vinyl groups can be functionalized through various chemical reactions (e.g., thiol-ene chemistry, epoxidation) to introduce specific functionalities for applications in drug delivery, biomaterials, or coatings.[1]

Challenges in VMA polymerization include the potential for uncontrolled crosslinking if the reaction is allowed to proceed to high conversion, which can lead to the formation of insoluble gels.[1]

Visualized Mechanisms and Workflows

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of linear poly(VMA) via free-radical solution polymerization.

Protocol: Free-Radical Solution Polymerization of VMA

Materials:

-

This compound (VMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Toluene (B28343), anhydrous

-

Methanol, reagent grade

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with temperature controller

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Monomer and Initiator Preparation: In a round-bottom flask, prepare a solution of VMA in toluene (e.g., 2 M concentration). Add the desired amount of AIBN initiator (e.g., 0.1-1.0 mol% with respect to the monomer).

-

Inert Atmosphere: Equip the flask with a condenser and connect it to a Schlenk line. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with dry nitrogen or argon for 30 minutes.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Maintain vigorous stirring under a positive pressure of inert gas.

-

Reaction Monitoring: To study kinetics, small aliquots can be withdrawn at timed intervals using a nitrogen-purged syringe.

-

Termination and Precipitation: After the desired reaction time (e.g., 2-6 hours, to ensure low to moderate conversion and avoid crosslinking), stop the reaction by cooling the flask in an ice bath and exposing it to air.

-

Isolation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol (e.g., 10:1 volume ratio of methanol to polymer solution), while stirring vigorously. The polymer will precipitate as a white solid.

-

Purification and Drying: Allow the precipitate to settle, then collect the solid polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator. Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Protocol: Characterization of Poly(VMA)

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To confirm the selective polymerization of the methacrylate group and the retention of the pendant vinyl group.

-

Methodology: Acquire an FT-IR spectrum of the dried polymer sample (e.g., as a thin film cast from a solution or using a KBr pellet).

-

Expected Observations:

-

Disappearance or significant reduction of the methacrylate C=C stretching peak (around 1635 cm⁻¹).

-

Persistence of the C=O ester stretching peak (around 1730 cm⁻¹).

-

Persistence of the vinyl C=C stretching peak (around 1645 cm⁻¹) and =C-H bending peaks (around 900-1000 cm⁻¹).

-

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To determine monomer conversion and confirm the polymer structure.

-

Methodology: Dissolve a known mass of the dried polymer in a deuterated solvent (e.g., CDCl₃). Acquire the ¹H NMR spectrum.

-

Analysis:

-

Conversion: Compare the integration of the polymer backbone proton signals (broad peaks typically from 0.8-2.5 ppm) with the residual monomer vinyl and methacrylate proton signals (sharp peaks from 4.5-7.5 ppm). The disappearance of the methacrylate vinyl protons (~5.6 and 6.1 ppm) relative to the pendant vinyl protons (~4.6, 4.9, and 7.3 ppm) confirms the selective reaction.

-

Structure: The presence of broad signals corresponding to the polymer backbone and the sharp, well-defined signals of the pendant vinyl group confirms the desired linear structure.

-

C. Gel Permeation Chromatography (GPC)

-

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

-

Methodology: Dissolve the polymer in a suitable mobile phase (e.g., THF) and analyze it using a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).

-

Expected Results: The analysis will yield an elution profile from which the molecular weight distribution can be calculated. For a controlled polymerization, a relatively narrow PDI (e.g., 1.5-2.5) is expected.

Conclusion

The differential reactivity of the methacrylate and vinyl groups within the this compound monomer is a powerful tool for macromolecular engineering. The significantly higher susceptibility of the methacrylate group to free-radical polymerization allows for the straightforward synthesis of linear polymers with pendant, reactive vinyl functionalities. This unique characteristic enables subsequent crosslinking or functionalization, opening avenues for the development of advanced materials such as hydrogels, functional coatings, and sophisticated drug delivery vehicles. A thorough understanding of the underlying reaction kinetics and access to robust experimental protocols are essential for harnessing the full potential of this versatile monomer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Investigation of free-radical copolymerization propagation kinetics of vinyl acetate and methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of Vinyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of vinyl methacrylate (B99206) (VMA), a bifunctional monomer with distinct vinyl and methacrylate groups. The unique reactivity of these functional groups leads to a complex polymerization process involving the initial formation of a soluble polymer followed by crosslinking. This guide delves into the core mechanism, kinetics, and experimental considerations of V.M.A. polymerization, offering valuable insights for researchers in polymer chemistry and drug development.

Core Principles: The Dual Reactivity of Vinyl Methacrylate

This compound (VMA) is a divinyl monomer, meaning it possesses two polymerizable carbon-carbon double bonds. Crucially, these two double bonds exhibit different reactivities in free radical polymerization. The methacrylate group is significantly more reactive than the vinyl group. This disparity in reactivity is the cornerstone of the VMA polymerization mechanism and dictates the evolution of the polymer structure.

The higher reactivity of the methacrylate group is attributed to the greater stability of the tertiary radical formed upon the addition of a free radical, in contrast to the less stable secondary radical that would result from addition to the vinyl group. Consequently, the initial stages of VMA polymerization are dominated by the reaction of the methacrylate groups.

This differential reactivity leads to a two-stage polymerization process:

-

Linear Polymer Formation: In the early phases of the reaction, polymerization proceeds primarily through the methacrylate double bonds. This results in the formation of soluble, linear polymer chains with pendant, unreacted vinyl groups.

-

Crosslinking: As the polymerization progresses and monomer concentration decreases, the pendant vinyl groups on the polymer chains begin to participate in the polymerization. This intermolecular and intramolecular reaction of the vinyl groups leads to the formation of crosslinks between the linear polymer chains, ultimately resulting in a three-dimensional, insoluble polymer network.

The Polymerization Mechanism: A Step-by-Step Breakdown

The free radical polymerization of this compound follows the classical three stages of a chain-growth polymerization: initiation, propagation, and termination. However, the presence of two reactive groups introduces additional complexity, particularly in the propagation and termination steps.

Initiation

The polymerization is initiated by the decomposition of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals (I•). These primary radicals then attack a VMA monomer, preferentially at the more reactive methacrylate double bond, to form a monomer radical.

Propagation

The newly formed monomer radical propagates by adding to other VMA monomers. As established, this addition predominantly occurs at the methacrylate group, leading to the growth of a linear polymer chain with pendant vinyl groups.

As the reaction proceeds, the growing polymer radical (P•) can also react with the pendant vinyl groups on other polymer chains. This leads to branching and the formation of a crosslinked network.

A potential side reaction during propagation is cyclopolymerization . This intramolecular reaction involves the attack of the radical end of a growing chain onto a pendant vinyl group within the same monomer unit, forming a cyclic structure within the polymer backbone. The extent of cyclopolymerization depends on factors such as monomer concentration and temperature.[1][2][3][4][5]

Termination

Termination of the growing polymer chains can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer radicals combine to form a single, non-radical polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.

In the case of VMA, the termination process becomes more complex after the gel point, as the mobility of the growing polymer radicals is severely restricted within the crosslinked network. This can lead to a decrease in the termination rate constant and an increase in the overall polymerization rate, a phenomenon known as the Trommsdorff-Norrish effect or gel effect.

Quantitative Data and Kinetic Parameters

Precise quantitative data for the free radical polymerization of this compound is not extensively reported in the literature, primarily due to the complexity of the system. However, general principles of divinyl monomer polymerization can be applied.

| Parameter | Description | Typical Value/Trend | Reference |

| Reactivity Ratio (Methacrylate, r1) | Ratio of the rate constant for a methacrylate radical adding to a methacrylate monomer versus a vinyl monomer. | r1 >> 1 | [6][7] |

| Reactivity Ratio (Vinyl, r2) | Ratio of the rate constant for a vinyl radical adding to a vinyl monomer versus a methacrylate monomer. | r2 << 1 | [6][7] |

| Gel Point | The point at which an infinite polymer network is formed, leading to a rapid increase in viscosity. | Dependent on initiator concentration, monomer concentration, and temperature. Can be predicted using the Flory-Stockmayer equation. | [8][9] |

| Rate of Polymerization (Rp) | The overall rate of monomer consumption. | Increases with initiator and monomer concentration, and temperature. Shows autoacceleration (gel effect) at higher conversions. | [10] |

Note: The reactivity ratios presented are qualitative, indicating the strong preference for methacrylate polymerization. Experimental determination of the precise values for VMA is a subject for further research.

Experimental Protocols

The following are generalized protocols for the bulk and solution polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Bulk Polymerization of this compound

Objective: To synthesize a crosslinked polythis compound network via bulk polymerization.

Materials:

-

This compound (VMA), inhibitor removed

-

Free radical initiator (e.g., AIBN or BPO)

-

Reaction vessel (e.g., glass ampoule or vial)

-

Nitrogen or Argon source

-

Heating system (e.g., oil bath or heating block)

-

Vacuum line

Procedure:

-

Monomer Preparation: Purify the VMA monomer by passing it through a column of activated alumina (B75360) to remove the inhibitor.

-

Initiator Addition: Weigh the desired amount of initiator and dissolve it in the purified VMA monomer. The initiator concentration will influence the polymerization rate and the final network structure.

-

Degassing: Transfer the monomer/initiator mixture to the reaction vessel. Degas the mixture by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Seal the reaction vessel under an inert atmosphere (N2 or Ar). Immerse the vessel in a preheated oil bath at the desired polymerization temperature (e.g., 60-80 °C for AIBN).

-

Monitoring: The polymerization can be monitored by observing the increase in viscosity. The gel point is reached when the mixture no longer flows.[8][11]

-

Termination and Isolation: After the desired polymerization time, cool the reaction vessel to quench the reaction. The resulting solid polymer network can be removed from the vessel.

-

Characterization: The crosslinked polymer can be characterized by swelling studies, infrared spectroscopy (to monitor the disappearance of the vinyl and methacrylate double bonds), and thermogravimetric analysis (to assess thermal stability).[12][13][14][15]

Solution Polymerization of this compound

Objective: To synthesize a soluble polythis compound with pendant vinyl groups (at low conversion) or a crosslinked gel (at high conversion) via solution polymerization.

Materials:

-

This compound (VMA), inhibitor removed

-

Free radical initiator (e.g., AIBN or BPO)

-

Anhydrous solvent (e.g., toluene, benzene, or THF)

-

Reaction flask with a condenser and magnetic stirrer

-

Nitrogen or Argon inlet

-

Heating mantle

-

Precipitating solvent (e.g., methanol (B129727) or hexane)

Procedure:

-

Monomer and Solvent Preparation: Purify the VMA monomer as described for bulk polymerization. Ensure the solvent is dry and free of oxygen.

-

Reaction Setup: Assemble the reaction flask with a condenser and magnetic stirrer. Purge the system with an inert gas.

-

Reaction Mixture: Add the desired amounts of VMA, solvent, and initiator to the reaction flask. The monomer concentration will affect the polymerization rate and the likelihood of crosslinking.

-

Polymerization: Heat the reaction mixture to the desired temperature with constant stirring.

-

Monitoring (for soluble polymer): To obtain a soluble polymer, the reaction should be stopped at low conversion. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques like gas chromatography or NMR.

-

Isolation (for soluble polymer): Once the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol). Filter and dry the polymer.

-

Characterization: The soluble polymer can be characterized by size exclusion chromatography (SEC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm the presence of pendant vinyl groups. The crosslinked gel can be characterized as described for bulk polymerization.[12][13][14][15]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in VMA polymerization and a typical experimental workflow for its characterization.

Conclusion

The free radical polymerization of this compound presents a fascinating and complex case of divinyl monomer behavior. The pronounced difference in reactivity between the methacrylate and vinyl groups allows for a degree of control over the polymer architecture, from soluble linear polymers at low conversions to highly crosslinked networks at later stages. Understanding this intricate mechanism is crucial for tailoring the properties of the resulting polymers for a variety of applications, including the development of novel drug delivery systems, biomaterials, and advanced coatings. Further research into the precise kinetic parameters and the influence of reaction conditions on the final polymer structure will undoubtedly unlock the full potential of this versatile monomer.

References

- 1. Precision AABB-type cyclocopolymers via alternating cyclocopolymerization of disiloxane-tethered divinyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Cyclopolymerization of Disiloxane-Tethered Divinyl Monomers To Synthesize Chirality-Responsive Helical Polymers - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Gel point - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. stc.uniroma2.it [stc.uniroma2.it]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of chemically cross-linked polyvinyl alcohol-co-poly (methacrylic acid) hydrogels by copolymerization; a potential graft-polymeric carrier for oral delivery of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Shelf Life and Storage Conditions of Vinyl Methacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the shelf life and optimal storage conditions for vinyl methacrylate (B99206) (VMA) monomer. Ensuring the stability and purity of VMA is paramount for its successful application in research, development, and manufacturing, particularly within the pharmaceutical and biomedical fields where monomer quality can directly impact the performance and safety of the final product.

Core Concepts: Stability and Shelf Life of Vinyl Methacrylate

This compound is a bifunctional monomer containing both a vinyl and a methacrylate group, making it a versatile building block for a wide range of polymers.[1] However, the presence of two polymerizable double bonds also makes it susceptible to spontaneous polymerization, which is the primary factor limiting its shelf life. The shelf life of VMA is defined as the period during which the monomer can be stored under specified conditions and remain within its established specifications for purity and performance.

The stability of VMA is influenced by several key factors, including temperature, light, oxygen, and the presence of contaminants. To counteract the inherent reactivity of the monomer, it is typically supplied with a polymerization inhibitor.

The Role of Inhibitors

Commercial this compound is commonly stabilized with Monomethyl Ether of Hydroquinone (MEHQ) at concentrations ranging from 150 to 300 ppm. Inhibitors like MEHQ function by scavenging free radicals that can initiate the polymerization process.[2] It is crucial to note that the effectiveness of phenolic inhibitors such as MEHQ is dependent on the presence of dissolved oxygen.[3] Therefore, storing the monomer under an inert atmosphere will render the inhibitor ineffective and can lead to premature polymerization.

Recommended Storage Conditions

To maximize the shelf life of this compound and maintain its quality, adherence to recommended storage conditions is essential. These conditions are designed to minimize the rate of inhibitor depletion and prevent the initiation of polymerization.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Low temperatures slow down the rate of potential polymerization and inhibitor consumption. |

| Light Exposure | Store in the dark; use opaque or amber containers. | UV light can initiate polymerization. |

| Atmosphere | Store under an air headspace (do not store under inert gas).[3] | Oxygen is required for the MEHQ inhibitor to function effectively. |

| Moisture | Protect from moisture.[4] | Moisture can potentially introduce impurities that may affect stability. |

| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents contamination and evaporation of the monomer. |

| Handling | Keep away from heat, sparks, and open flames. | VMA is a flammable liquid. |

Factors Influencing this compound Stability

A number of factors can adversely affect the stability and shelf life of this compound. Understanding these factors is critical for implementing appropriate handling and storage protocols.

Caption: Key factors influencing the stability of this compound monomer.

Experimental Protocols for Stability and Shelf Life Determination

A comprehensive stability testing program is essential to establish and verify the shelf life of this compound. This typically involves both long-term (real-time) and accelerated stability studies.

Accelerated Stability Testing Protocol

Accelerated stability testing is performed under exaggerated storage conditions to predict the long-term stability of the monomer in a shorter period. The Arrhenius equation, which relates the rate of chemical reactions to temperature, is often used to extrapolate the shelf life at recommended storage conditions.[5][6]

Objective: To rapidly assess the stability of this compound under thermal stress and estimate its shelf life.

Methodology:

-

Sample Preparation:

-

Use a representative batch of this compound in its intended final packaging.

-

Ensure the inhibitor concentration is at the desired level (e.g., 150-300 ppm MEHQ).

-

-

Storage Conditions:

-

Testing Intervals:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

-

Analytical Testing:

-

At each time point, analyze the samples for the following parameters:

-

Appearance: Visual inspection for color change, clarity, and presence of solid polymer.

-

Assay (Purity): Determine the percentage of this compound using Gas Chromatography (GC).[8]

-

Inhibitor Content: Quantify the concentration of MEHQ using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2][5]

-

Polymer Content: Determine the amount of polymer formed. A common method involves precipitation of the polymer followed by gravimetric analysis. ASTM D2121 provides a standard test method for determining polymer content in styrene (B11656) monomer, which can be adapted.[9][10][11]

-

Degradation Products: Identify and quantify any degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

-

-

-

Data Analysis:

-

Plot the change in critical parameters (e.g., purity, inhibitor concentration) over time at each temperature.

-

Use the Arrhenius equation to model the degradation kinetics and predict the shelf life at the recommended storage temperature of 2-8°C.

-

Long-Term Stability Testing Protocol

Long-term stability studies are conducted under the recommended storage conditions to evaluate the physical, chemical, and performance characteristics of the monomer over its expected shelf life.

Objective: To establish the shelf life of this compound under its recommended storage conditions.

Methodology:

-

Sample Preparation:

-

Use at least three different batches of this compound to assess batch-to-batch variability.

-

Package the samples in the container closure system intended for marketing and long-term storage.

-

-

Storage Conditions:

-

Store the samples at the recommended temperature of 2-8°C.

-

-

Testing Intervals:

-

Test samples at regular intervals, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analytical Testing:

-

Perform the same analytical tests as described in the accelerated stability testing protocol at each time point.

-

-

Data Analysis:

-

Evaluate the data to ensure that the monomer remains within its established specifications throughout the proposed shelf life.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Experimental workflow for determining the shelf life of this compound.

Conclusion

The stability and shelf life of this compound monomer are critical for its application in sensitive fields such as drug development and medical device manufacturing. By adhering to the recommended storage conditions of 2-8°C, protecting the monomer from light and moisture, and ensuring an air headspace for the MEHQ inhibitor to function, the quality and performance of the monomer can be maintained. A robust stability testing program, encompassing both accelerated and long-term studies with appropriate analytical methodologies, is essential for establishing and verifying the shelf life of this versatile monomer.

References

- 1. This compound | 4245-37-8 | Benchchem [benchchem.com]

- 2. Measuring Polymerization Inhibitor [aai.solutions]

- 3. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. aai.solutions [aai.solutions]

- 6. polychemistry.com [polychemistry.com]

- 7. rsc.org [rsc.org]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. laboratuar.com [laboratuar.com]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. researchgate.net [researchgate.net]

- 13. Stabilizing poly(vinyl chloride) using its blends with poly(methyl methacarylate): pyrolysis GC/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

vinyl methacrylate CAS number and physical properties

An In-Depth Technical Guide to Vinyl Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl methacrylate, a bifunctional monomer of significant interest in polymer chemistry. It details the compound's core physical properties, a representative experimental protocol for its polymerization, and its fundamental chemical reactivity.

Core Properties of this compound

This compound, identified by the CAS Number 4245-37-8 , is a colorless liquid noteworthy for its dual reactivity, stemming from the presence of both a methacrylate and a vinyl group within its structure.[1][2][3][4][5] This unique characteristic allows for versatile polymerization pathways and post-polymerization modifications.[6]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is crucial for handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 4245-37-8[1][2][3][4] |

| Molecular Formula | C₆H₈O₂[1][4] |

| Molecular Weight | 112.13 g/mol [1][2][4] |

| Appearance | Colorless clear liquid[1][5] |

| Density | 0.933 g/mL at 25 °C[4][7][8] |

| Boiling Point | 111-112 °C[4][7][8] |

| Refractive Index | n20/D 1.436[4][7][8] |

| Flash Point | 13 °C (55.4 °F) - closed cup[8] |

| Vapor Pressure | 13.4 mmHg at 25 °C[4] |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol); less soluble in water.[5] |

| Storage | 2-8°C, often stabilized with an inhibitor like MEHQ.[4][8] |

Chemical Reactivity and Polymerization

The bifunctional nature of this compound is central to its utility in materials science.[6] The methacrylate group and the vinyl group exhibit different reactivities, particularly in radical polymerization. Typically, the methacrylate group is more reactive, allowing for the formation of linear polymers with pendant vinyl groups that are available for subsequent crosslinking or functionalization.[6]

Free Radical Polymerization Pathway

Free radical polymerization is a common method used to synthesize polymers from vinyl monomers.[8] The process is generally understood to proceed through three key stages: initiation, propagation, and termination.

Caption: Free radical polymerization workflow for this compound.

Experimental Protocols

While specific experimental conditions can be tailored to achieve desired polymer characteristics (e.g., molecular weight, polydispersity), a general protocol for the free radical polymerization of this compound is outlined below. This procedure is based on established methods for similar vinyl monomers.

Example Protocol: Bulk Free Radical Polymerization

Objective: To synthesize poly(this compound) via a bulk polymerization method using Azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN)

-

Nitrogen gas (high purity)

-

Methanol (B129727) (for precipitation)

-

Appropriate reaction vessel (e.g., Schlenk flask) with magnetic stirrer and condenser

-

Heating mantle or oil bath

Methodology:

-

Monomer Purification: The commercial this compound monomer is passed through a column of basic alumina (B75360) to remove the storage inhibitor (e.g., MEHQ), which would otherwise quench the radical reaction.[4][6]

-

Reaction Setup: The reaction vessel is charged with the purified this compound monomer. The initiator, AIBN (e.g., 0.1 mol% relative to the monomer), is then added.

-

Inerting: The flask is sealed, and the mixture is subjected to several cycles of vacuum and backfill with high-purity nitrogen. This is critical to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Polymerization: The reaction vessel is placed in a preheated oil bath or heating mantle set to a temperature sufficient to decompose the AIBN initiator (typically 60-80°C). The reaction is allowed to proceed with constant stirring for a predetermined time (e.g., 3-24 hours), depending on the desired conversion and molecular weight.

-

Termination and Precipitation: The polymerization is quenched by rapidly cooling the vessel in an ice bath. The resulting viscous polymer solution is then slowly poured into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.[5]

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol to remove any unreacted monomer and initiator fragments, and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5][6]

This protocol provides a fundamental framework. For more controlled polymerization, techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization may be employed.[3]

Applications

The versatile nature of this compound makes it a valuable monomer in the production of a wide range of materials. It is used as a comonomer in the formulation of coatings, adhesives, sealants, and textiles to enhance properties such as durability, flexibility, and chemical resistance.[4] Its ability to form crosslinked networks is particularly advantageous for creating materials with improved mechanical strength and thermal stability.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. Synthesis of poly(vinyl acetate-methyl methacrylate) copolymer microspheres using suspension polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pslc.ws [pslc.ws]

A Technical Guide to the Bifunctional Nature of Vinyl Methacrylate: A Versatile Monomer for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Vinyl methacrylate (B99206) (VMA) is a unique bifunctional monomer that possesses two distinct polymerizable groups: a highly reactive methacrylate group and a less reactive vinyl group. This differential reactivity is the cornerstone of its utility, enabling the synthesis of complex polymer architectures with precisely controlled properties. This guide provides an in-depth exploration of VMA's core characteristics, polymerization behavior, and its applications in advanced materials science, with a focus on its relevance to the pharmaceutical and biomedical fields.

Core Concepts: The Bifunctional Nature of VMA

Vinyl methacrylate's molecular structure contains two sites for polymerization: a carbon-carbon double bond associated with the methacrylate ester and another in the vinyl ester group. The significance of VMA in materials science stems directly from this bifunctional nature.[1] The key to its utility lies in the difference in reactivity between these two groups, particularly in radical polymerization.

-

Methacrylate Group: This group is characterized by high reactivity in radical polymerization processes. This allows for the formation of linear polymers where the main chain is built through the polymerization of the methacrylate functionality.[1]

-

Vinyl Group: The vinyl group exhibits lower reactivity compared to the methacrylate group under typical radical polymerization conditions.[1] Consequently, it remains largely unreacted during the initial polymerization phase, resulting in linear polymers with pendant, reactive vinyl groups along the polymer backbone.

This selective polymerization is a critical feature, as the pendant vinyl groups act as accessible handles for a wide range of post-polymerization modifications.[1]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential for Crosslinking in Vinyl Methacrylate (B99206) Polymerization

Vinyl methacrylate (VMA) is a bifunctional monomer that possesses both a highly reactive methacrylate group and a less reactive vinyl group. This differential reactivity is pivotal, enabling the synthesis of linear polymers with pendant vinyl groups that can be subsequently crosslinked. This unique characteristic allows for the creation of advanced materials with tailored properties, making VMA a monomer of significant interest in fields ranging from advanced materials science to drug delivery systems.

The polymerization of VMA typically proceeds via a free-radical mechanism. The methacrylate group's higher reactivity leads to its preferential polymerization, resulting in a linear polymer chain with pendant vinyl groups available for further reactions.[1] These pendant groups are valuable for post-polymerization modifications, including the formation of crosslinked networks that enhance the material's mechanical strength, thermal stability, and solvent resistance.[1] However, controlling the polymerization to prevent premature and uncontrolled crosslinking, which can lead to insoluble gels, is a key challenge.[1]

This technical guide provides a comprehensive overview of the polymerization of this compound, with a specific focus on the mechanisms and potential for crosslinking. It includes detailed experimental protocols, quantitative data summaries, and visualizations to aid researchers in harnessing the full potential of this versatile monomer.

Polymerization and Crosslinking Mechanisms

Free-Radical Polymerization of this compound

The polymerization of VMA is typically initiated by free-radical initiators such as benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN).[2] The process involves three main stages: initiation, propagation, and termination. A critical aspect of VMA polymerization is the significant difference in reactivity between the methacrylate and vinyl functional groups. The methacrylate group is substantially more reactive towards free radicals, leading to the formation of a linear polymer with pendant vinyl groups along the backbone.[1]

Crosslinking of Linear Poly(this compound)